molecular formula C6H8O6 B3060971 beta-D-Glucurono-gamma-lactone CAS No. 18281-92-0

beta-D-Glucurono-gamma-lactone

Cat. No.: B3060971
CAS No.: 18281-92-0
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-APMUVNQYSA-N
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Description

Beta-D-Glucurono-gamma-lactone: is a naturally occurring compound derived from glucose. It is a white, odorless solid that is soluble in both hot and cold water. This compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form. It is commonly found in various plant gums and is a significant component in the metabolism of carbohydrates in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucurono-gamma-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This process involves the conversion of glucose to gluconic acid, which then cyclizes to form the lactone .

Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of glucose using specific strains of bacteria or fungi that produce glucose oxidase. The resulting gluconic acid is then purified and cyclized to form the lactone .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucurono-gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Glucaric acid.

    Reduction: Glucuronic acid.

    Hydrolysis: Gluconic acid.

Scientific Research Applications

Beta-D-Glucurono-gamma-lactone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material in the

Properties

IUPAC Name

(2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-APMUVNQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-92-0
Record name beta-D-Glucurono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-GLUCURONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1A2T399I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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